4-Azido-2,2-difluorobutan-1-ol
Description
4-Azido-2,2-difluorobutan-1-ol is an aliphatic azido alcohol characterized by a hydroxyl group at position 1, two fluorine atoms at position 2, and an azide (-N₃) group at position 2. The molecular formula is C₄H₇F₂N₃O, with a molecular weight of 151.12 g/mol.
Properties
Molecular Formula |
C4H7F2N3O |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
4-azido-2,2-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2 |
InChI Key |
IQXCANHMCIFYOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
4-Cl-2,2-difluorobutan-1-ol+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azido and fluorine groups.
Bioconjugation: Employed in bioconjugation techniques for labeling biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₄H₇F₂N₃O | 151.12 | -OH, -N₃, 2×-F | High polarity, potential photoactivity |
| 4-Azidobutan-1-ol | C₄H₉N₃O | 115.13 | -OH, -N₃ | Simpler synthesis, lower stability |
| 4-Azido-2,3,5,6-Tetrafluoropyridine | C₅HF₄N₄ | 196.08 | Aromatic -N₃, 4×-F | Thermal stability, nitrene generation |
| 4-Azido-2,3-bis(4-methoxyphenyl)quinoline | C₂₄H₁₉N₃O₂ | 381.43 | Aromatic -N₃, -OCH₃ | Biologically active intermediate |
Key Research Findings
- Synthetic Pathways: While 4-azidoquinolines are synthesized via Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/PCy₃ systems) , aliphatic azido alcohols like 4-azidobutan-1-ol may involve nucleophilic substitution (e.g., NaN₃ with halide precursors) .
- Stability: Fluorination in azides (e.g., tetrafluoropyridines) reduces explosive tendencies compared to non-fluorinated analogs, suggesting this compound may exhibit enhanced safety .
- Electronic Properties : Azido benzoates exhibit HOMO/LUMO levels suitable for electron transfer applications, though aliphatic analogs require further study .
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